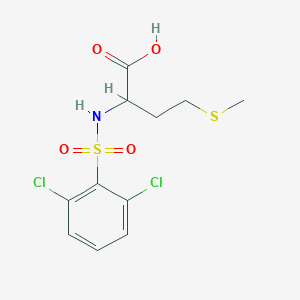
((2,6-Dichlorophenyl)sulfonyl)methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“((2,6-Dichlorophenyl)sulfonyl)methionine” is a chemical compound with the CAS Number: 1009262-71-8 . Its IUPAC name is N-(2,6-dichlorophenyl)sulfonylhomocysteine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16) .
Physical And Chemical Properties Analysis
The molecular weight of “((2,6-Dichlorophenyl)sulfonyl)methionine” is 358.27 .
科学的研究の応用
Oxidation and Reduction in Biological Systems
Methionine, a key constituent in ((2,6-Dichlorophenyl)sulfonyl)methionine, is highly susceptible to oxidation by various oxidants like H2O2, hydroxyl radicals, and hypochlorite. This oxidation often leads to functional changes in proteins, which can have significant pathophysiological implications. The reversibility of this oxidation by methionine sulfoxide reductase indicates a potential for controlling homeostasis in biological systems (Vogt, 1995).
Neuroprotective Potential
In studies related to Parkinson’s disease, methionine has shown promise in counteracting oxidative stress and mitochondrial dysfunction. Its role in the activation of endogenous antioxidant enzymes and the biosynthesis of glutathione suggests its potential utility in protecting neurons from oxidative imbalances and preventing neurodegenerative processes (Catanesi et al., 2021).
Metabolic Regulation and Disease Prevention
Methionine plays a critical role in regulating metabolic processes and the innate immune system. Its involvement in lipid metabolism and the activation of antioxidant enzymes is crucial. Moreover, methionine restriction can decrease DNA damage, potentially preventing arterial, neuropsychiatric, and neurodegenerative diseases (Martínez et al., 2017).
Photosensitized Oxidation
Under UV radiation, methionine can be oxidized through photosensitized reactions, leading to the degradation of Met under UV-A irradiation. This process involves electron transfer from methionine to the excited state of the photosensitizer, resulting in the formation of methionine sulfoxide and sulfone (Castaño et al., 2020).
Role in Antioxidant Defense
Methionine residues in proteins are suggested to serve as an important antioxidant defense mechanism. They react with various oxidants to form methionine sulfoxide, which can then be reduced back, thus acting catalytically in antioxidant systems (Levine et al., 1996).
Cellular Repair and Maintenance
Methionine sulfoxide residues in proteins are repaired by methionine sulfoxide reductases (Msrs), which are expressed in various subcellular compartments. This enzymatic system is vital for maintaining cellular integrity under oxidative stress, thereby protecting proteins from methionine oxidation (Gennaris et al., 2015).
Photosynthesis and Chloroplast Function
Studies on methionine sulfoximine have shown that it does not significantly influence the rate of photosynthesis in isolated pea leaf chloroplasts at concentrations up to 10 mM, indicating its lack of direct effect on the photosynthetic process (Muhitch & Fletcher, 2004).
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWPAUWVUOSNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2,6-Dichlorophenyl)sulfonyl)methionine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)
![ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2433672.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2433673.png)
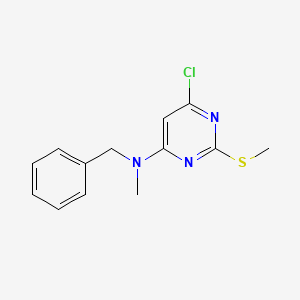
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2433675.png)
![3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2433676.png)
![1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2433678.png)
![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)
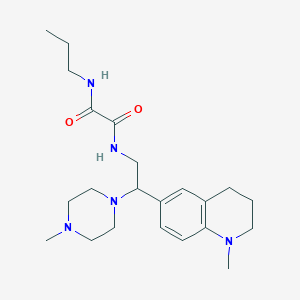
![(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2433682.png)
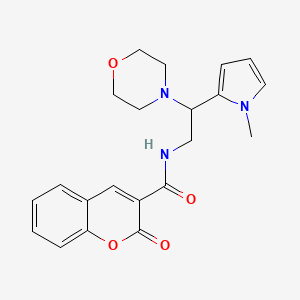
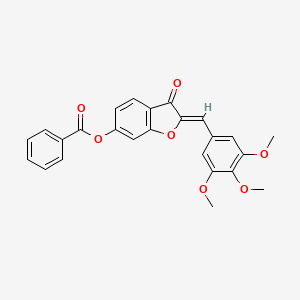
![2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2433688.png)
![N'-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2433690.png)